(3S)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide
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Overview
Description
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.
Formation of the Propanamide Moiety: The final step involves coupling the pyrazole derivative with a suitable propanamide precursor, often through amide bond formation reactions using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring or the propanamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its pyrazole ring is known to interact with various biological targets, making it a candidate for developing new pharmaceuticals.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(1H-pyrazol-4-YL)propanamide: Lacks the methyl group on the pyrazole ring.
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-YL)propanamide: The position of the substituent on the pyrazole ring is different.
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)butanamide: The propanamide moiety is extended to butanamide.
Uniqueness
(3S)-3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide is unique due to the specific positioning of the amino and methyl groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with specific desired properties.
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1-methylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-4-5(3-10-11)6(8)2-7(9)12/h3-4,6H,2,8H2,1H3,(H2,9,12)/t6-/m0/s1 |
InChI Key |
UIXUWLUZWXGSFY-LURJTMIESA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@H](CC(=O)N)N |
Canonical SMILES |
CN1C=C(C=N1)C(CC(=O)N)N |
Origin of Product |
United States |
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